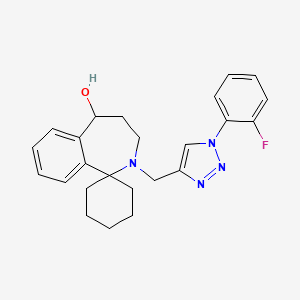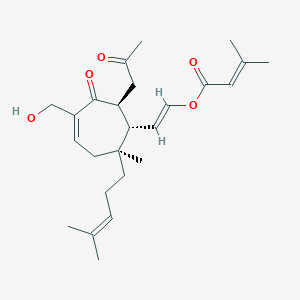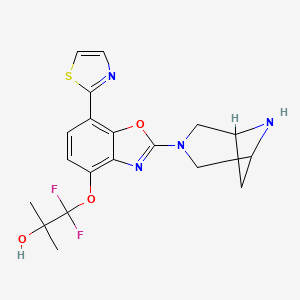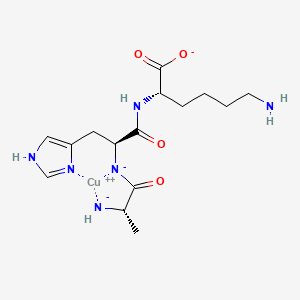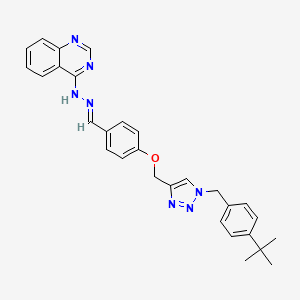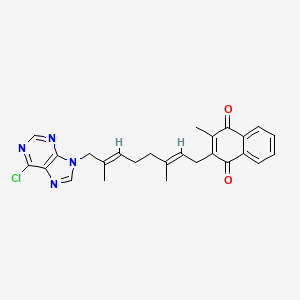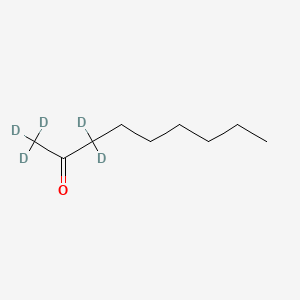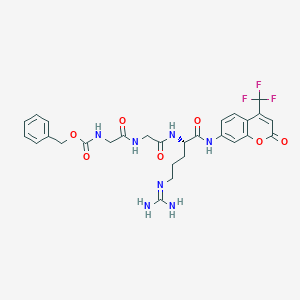
Z-Gly-Gly-Arg-AFC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Arg-AFC involves the coupling of Nα-benzyloxycarbonyl-glycyl-glycyl-arginine with 7-amino-4-methylcoumarin. This process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Gly-Gly-Arg-AFC primarily undergoes hydrolysis reactions when exposed to proteolytic enzymes. The cleavage of the peptide bond between arginine and 4-methylcoumarin results in the release of a fluorescent product .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include thrombin, plasminogen activators, and other proteolytic enzymes. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which emits fluorescence at a specific wavelength, allowing for the quantification of enzyme activity .
Applications De Recherche Scientifique
Z-Gly-Gly-Arg-AFC is widely used in scientific research due to its versatility as a fluorogenic substrate. Some of its applications include:
Mécanisme D'action
Z-Gly-Gly-Arg-AFC exerts its effects through the specific cleavage of its peptide bond by proteolytic enzymes. The molecular target of this compound is the active site of these enzymes, where the hydrolysis reaction occurs. The cleavage results in the release of 7-amino-4-methylcoumarin, which emits fluorescence. This fluorescence can be measured to determine the activity of the enzyme and to study the kinetics of the reaction .
Comparaison Avec Des Composés Similaires
Z-Gly-Gly-Arg-AFC is unique due to its specific peptide sequence and the fluorogenic nature of its cleavage product. Similar compounds include:
Z-Gly-Gly-Arg-AMC: Another fluorogenic substrate with a similar peptide sequence but a different fluorophore, 7-amino-4-methylcoumarin.
Ala-Gly-Arg-pNA: A chromogenic substrate that releases para-nitroaniline upon cleavage, used in similar enzyme assays.
The uniqueness of this compound lies in its high sensitivity and specificity for certain proteolytic enzymes, making it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C28H30F3N7O7 |
|---|---|
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H30F3N7O7/c29-28(30,31)19-12-24(41)45-21-11-17(8-9-18(19)21)37-25(42)20(7-4-10-34-26(32)33)38-23(40)14-35-22(39)13-36-27(43)44-15-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,20H,4,7,10,13-15H2,(H,35,39)(H,36,43)(H,37,42)(H,38,40)(H4,32,33,34)/t20-/m0/s1 |
Clé InChI |
TWNJYUWAKBTEJI-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
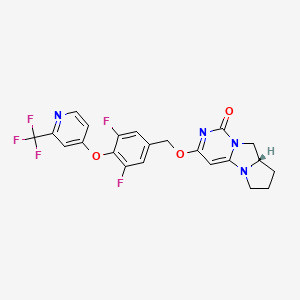
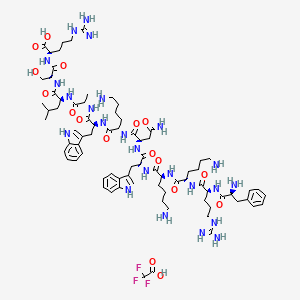
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
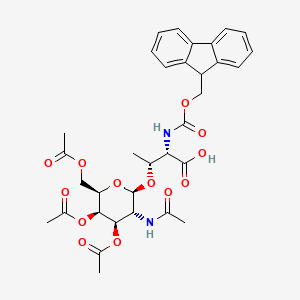
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
